molecular formula C20H25Cl2NO3S B12204003 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide

Cat. No.: B12204003
M. Wt: 430.4 g/mol
InChI Key: VIXQFCPBENTXFW-UHFFFAOYSA-N
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Description

“3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopropane ring, a dichloroethenyl group, and a dioxidotetrahydrothiophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the dichloroethenyl group, and the attachment of the dioxidotetrahydrothiophenyl group. Common reagents and catalysts used in these reactions include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts.

    Chlorination: Using chlorine gas or other chlorinating agents.

    Thiophene functionalization: Using sulfur-containing reagents and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the dichloroethenyl group, converting it to a less oxidized form.

    Substitution: The compound can participate in substitution reactions, especially at the benzyl and cyclopropane positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
  • 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(benzyl)cyclopropanecarboxamide

Uniqueness

The uniqueness of “3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25Cl2NO3S

Molecular Weight

430.4 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethyl-N-[(4-methylphenyl)methyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C20H25Cl2NO3S/c1-13-4-6-14(7-5-13)11-23(15-8-9-27(25,26)12-15)19(24)18-16(10-17(21)22)20(18,2)3/h4-7,10,15-16,18H,8-9,11-12H2,1-3H3

InChI Key

VIXQFCPBENTXFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3C(C3(C)C)C=C(Cl)Cl

Origin of Product

United States

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